molecular formula C14H15NO3 B169392 Tert-butyl 2-formyl-1H-indole-1-carboxylate CAS No. 114604-96-5

Tert-butyl 2-formyl-1H-indole-1-carboxylate

Cat. No.: B169392
CAS No.: 114604-96-5
M. Wt: 245.27 g/mol
InChI Key: XEAJFHAXTVIMNR-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-formyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and the induction of apoptosis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition of their activity . This inhibition can result in the suppression of downstream signaling pathways and the modulation of gene expression. Additionally, this compound may activate certain enzymes, enhancing their catalytic activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of cancer cell growth . At higher doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its biological activity . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell

Preparation Methods

The synthesis of tert-butyl 2-formyl-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 2-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tert-butyl 2-formyl-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

tert-butyl 2-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAJFHAXTVIMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464442
Record name tert-Butyl 2-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114604-96-5
Record name tert-Butyl 2-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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